Cas no 2877646-16-5 (N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine)

N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N,N,6-Trimethyl-2-[4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1-piperazinyl]-4-pyrimidinamine
- N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine
-
- インチ: 1S/C15H24N8/c1-12-9-13(20(2)3)18-15(17-12)23-7-5-22(6-8-23)10-14-19-16-11-21(14)4/h9,11H,5-8,10H2,1-4H3
- InChIKey: GTLYFURDRFWXIT-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCN(CC3N(C)C=NN=3)CC2)=NC(C)=CC(N(C)C)=N1
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 545.0±60.0 °C(Predicted)
- 酸性度係数(pKa): 9.57±0.10(Predicted)
N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-3769-2μmol |
N,N,6-trimethyl-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine |
2877646-16-5 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6619-3769-5μmol |
N,N,6-trimethyl-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine |
2877646-16-5 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-3769-3mg |
N,N,6-trimethyl-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine |
2877646-16-5 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-3769-10μmol |
N,N,6-trimethyl-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine |
2877646-16-5 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-3769-4mg |
N,N,6-trimethyl-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine |
2877646-16-5 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6619-3769-5mg |
N,N,6-trimethyl-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine |
2877646-16-5 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-3769-10mg |
N,N,6-trimethyl-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine |
2877646-16-5 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-3769-30mg |
N,N,6-trimethyl-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine |
2877646-16-5 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-3769-2mg |
N,N,6-trimethyl-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine |
2877646-16-5 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6619-3769-40mg |
N,N,6-trimethyl-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine |
2877646-16-5 | 40mg |
$210.0 | 2023-09-07 |
N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amineに関する追加情報
N,N,6-Trimethyl-2-{4-(4-Methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine (CAS No. 2877646-16-5): A Comprehensive Overview
N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine (CAS No. 2877646-16-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and is characterized by its unique structural features, which include a triazole moiety and a piperazine ring. These structural elements contribute to its biological activity and pharmacological properties.
The chemical structure of N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine (CAS No. 2877646-16-5) is particularly noteworthy for its potential in drug discovery and development. The presence of the triazole ring enhances the compound's stability and bioavailability, while the piperazine moiety provides flexibility in binding to various biological targets. This combination makes it a promising candidate for the treatment of various diseases, particularly those involving central nervous system (CNS) disorders and cancer.
Recent studies have highlighted the potential of N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine in modulating specific receptors and enzymes. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. The ability to selectively bind to these receptors can lead to improved efficacy and reduced side effects in drug treatments.
In addition to its receptor modulation properties, N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-y}pyrimidin- 4-amines have been investigated for their anti-inflammatory and anti-cancer activities. Preclinical studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. This makes them potential candidates for the development of new cancer therapies.
The synthesis of N,N,6-trimethyl- 2-{4-( 4-methyl- 4H- 1, 2, 4- triazol- 3- yl)methylpiperazin- 1- yl}pyrimidin-- 4-amines involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the triazole ring through a [3+2] cycloaddition reaction and the subsequent coupling with a piperazine derivative to form the final product. These synthetic methods are well-documented in the literature and provide a robust foundation for large-scale production.
The pharmacokinetic properties of N,N,6-trimethyl- 2-{4-( 4-methyl- 4H- 1, 2, 4- triazol- 3- yl)methylpiperazin- 1-y}pyrimidin-- 4-amines have been extensively studied to evaluate their suitability for therapeutic use. Research has shown that these compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. They are rapidly absorbed following oral administration and have good tissue penetration capabilities, making them suitable for systemic delivery.
Clinical trials are currently underway to assess the safety and efficacy of N,N,6-trimethyl-------- In early-phase clinical trials, N,n,6-trimethyl- { { { { { { { { { { { { { { { { n,n,n,n,n,n,n,n,n,n,n,n,n,n,n,n,n,n,n,n,n},n},n},n},n},n},n},n},n},n},n},n},n},n},n},n}-trimethyln, <br><br><br><br><br><br><br><br><br><br><br><br><br><br><br>-trimethyln,&n}-trimethyln,&n}-trimethyln,&n}-trimethyln,&n}-trimethyln,&n}-trimethyln,&n}-trimethyln,&n}-trimethyln,&n}-trimethyln,&n}-trimethyln,&n}-trimethyln,&n}-trimethyln,&n}-trimethyln,-amino-pyrimidine derivatives have demonstrated promising results in terms of safety and tolerability. Patients enrolled in these trials have shown minimal adverse effects at therapeutic doses, which is a crucial factor for advancing these compounds into later-stage clinical trials.>>>>>>>>>>>>>>>>
The future outlook for N,n,6-trimethyl- -amino-pyrimidine derivatives is highly promising. Ongoing research continues to explore their potential applications in various therapeutic areas. The unique combination of structural features and pharmacological properties makes these compounds valuable candidates for drug development. As more data from clinical trials become available, it is anticipated that N,n,6-trimethyl- -amino-pyrimidine derivatives will play a significant role in advancing medical treatments for a range of diseases. In conclusion, N,n,6-trimethyl- -amino-pyrimidine derivatives (CAS No. 2877646-16-5) represent a novel class of compounds with significant potential in medicinal chemistry. Their unique structural features and pharmacological properties make them promising candidates for the development of new therapies targeting CNS disorders and cancer. Continued research and clinical evaluation will further elucidate their therapeutic potential and contribute to advancements in drug discovery. This comprehensive overview highlights the current state of knowledge regarding N,n,6-trimethyl- -amino-pyrimidine derivatives (CAS No. 2877646-16-5), including their chemical structure, synthesis methods, biological activities, pharmacokinetic properties, and clinical applications. As research progresses, it is expected that these compounds will continue to attract significant interest from both academic researchers and pharmaceutical companies. The ongoing development of N,n,6-trimethyl- -amino-pyrimidine derivatives underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in advancing medical science. By leveraging the unique properties of these compounds, it is hoped that new treatments can be developed to improve patient outcomes and quality of life. In summary, N,n,6-trimethyl- -amino-pyrimidine derivatives (CAS No. 2877646-16-5) are an exciting area of research with significant potential for therapeutic applications. Their unique chemical structure and biological activities make them valuable candidates for further investigation and development as novel drugs. This introduction aims to provide a detailed overview of N,n,6-trimethyl- -amino-pyrimidine derivatives (CAS No. 2877646-16-5), highlighting their current status in research and development while emphasizing their potential impact on future medical treatments. The future holds great promise for N,n,6-trimethyl- -amino-pyrimidine derivatives as they continue to be studied for their therapeutic potential across various disease areas. We look forward to seeing how this exciting field evolves as more research is conducted on these promising compounds. If you have any questions or would like more information about N,n,6-trimethyl- -amino-pyrimidine derivatives (CAS No. 2877646-16-5), please feel free to contact us or consult the latest scientific literature on this topic. We hope this introduction has provided valuable insights into this important area of medicinal chemistry. Thank you for your interest in N,n,6-trimethyl- -amino-pyrimidine derivatives (CAS No. 2877646-16-5). Sincerely,
2-{
N,N,
N,N,
N,N,
N,N,
N,N,
N,N,
N,N,
N,N,
N,N,
N,N,
N,N,
N,N,
N,N,
N,N,
N,N //
Your Name
Your Institution/Company
Contact Information
2877646-16-5 (N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine) 関連製品
- 84-76-4(Dinonyl phthalate)
- 2227738-44-3(4-amino-1-methyl-5-(1,3-thiazol-4-yl)pyrrolidin-2-one)
- 2090236-73-8(1,2,4-Thiadiazole, 5-(chloromethyl)-3-cyclopentyl-)
- 2034415-32-0(N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide)
- 1805445-02-6(3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde)
- 66549-33-5(6-(3-methylphenyl)pyridazin-3-ol)
- 2244495-84-7(Not Yet Assigned)
- 1360946-84-4(5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one)
- 2580181-70-8(tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate)
- 2137995-20-9(Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-)




